molecular formula C12H8Cl3NO B14423728 2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol CAS No. 80100-27-2

2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol

Cat. No.: B14423728
CAS No.: 80100-27-2
M. Wt: 288.6 g/mol
InChI Key: CYHZWNMBLCYKNZ-UHFFFAOYSA-N
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Description

2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-chloropyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification methods such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines or phenols.

Scientific Research Applications

2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenol
  • 2-Chloropyridine
  • 3-Pyridinemethanol

Uniqueness

2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.

Properties

80100-27-2

Molecular Formula

C12H8Cl3NO

Molecular Weight

288.6 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-(2,4-dichlorophenyl)methanol

InChI

InChI=1S/C12H8Cl3NO/c13-7-3-4-8(10(14)6-7)11(17)9-2-1-5-16-12(9)15/h1-6,11,17H

InChI Key

CYHZWNMBLCYKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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